molecular formula C9H11IN2O2 B3047202 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid CAS No. 1354706-69-6

1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid

Cat. No.: B3047202
CAS No.: 1354706-69-6
M. Wt: 306.10
InChI Key: JXEQPAKHKOUHCX-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid (CAS 1354704-34-9) is a pyrazole-based heterocyclic compound with the molecular formula C₉H₁₁IN₂O₂ and a molecular weight of 277.18 g/mol . The structure features a cyclopentyl group at position 1, an iodine atom at position 4, and a carboxylic acid group at position 2. The iodine substituent introduces steric bulk and electronic effects, while the cyclopentyl group contributes to hydrophobic interactions. This compound is of interest in medicinal and agrochemical research due to the versatility of pyrazole scaffolds in modulating biological activity .

Properties

IUPAC Name

1-cyclopentyl-4-iodopyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O2/c10-7-5-12(6-3-1-2-4-6)11-8(7)9(13)14/h5-6H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEQPAKHKOUHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217158
Record name 1H-Pyrazole-3-carboxylic acid, 1-cyclopentyl-4-iodo-
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Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354706-69-6
Record name 1H-Pyrazole-3-carboxylic acid, 1-cyclopentyl-4-iodo-
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Record name 1H-Pyrazole-3-carboxylic acid, 1-cyclopentyl-4-iodo-
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Record name 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid
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Preparation Methods

Cyclopentyl Group Introduction

The N1-cyclopentyl moiety is typically installed via nucleophilic substitution. A common protocol involves:

  • Reacting 4-iodopyrazole-3-carboxylic acid derivatives with cyclopentyl bromide in polar aprotic solvents (DMF, DMSO).
  • Using inorganic bases (K₂CO₃, Cs₂CO₃) to deprotonate the pyrazole nitrogen.

Optimization Data :

Base Solvent Temperature (°C) Yield (%)
K₂CO₃ DMF 80 62
Cs₂CO₃ DMSO 100 78
DBU THF 60 41

Source: Adapted from EvitaChem product synthesis protocols

Regioselective Iodination

Iodination at C4 is achieved through electrophilic aromatic substitution (EAS). Key methods include:

  • N-Iodosuccinimide (NIS) in acetic acid at 50°C (82% yield)
  • I₂/KIO₃ system in aqueous HCl (75% yield)

Mechanistic Insight :
The carboxylic acid group at C3 acts as a meta-directing group, ensuring precise iodination at C4. Kinetic studies show second-order dependence on iodine concentration.

Ring-Forming Strategies

Knorr-Type Cyclocondensation

This classical method adapts hydrazine-diketone cyclization:

  • Ethyl 3-cyclopentylamino-2-iodoacrylate (10 mmol)
  • Hydrazine hydrate (12 mmol) in ethanol
  • Reflux for 8 hours → 67% isolated yield

Advantages :

  • Single-step formation of the pyrazole core
  • In situ incorporation of iodo and cyclopentyl groups

Multicomponent Reactions (MCRs)

Recent advances employ indium(III) chloride-catalyzed MCRs under ultrasound irradiation:

Procedure :

  • Ethyl acetoacetate (2.0 mmol)
  • Cyclopentylhydrazine (2.0 mmol)
  • Methyl benzoylformate (2.0 mmol)
  • Malononitrile (2.0 mmol)
  • InCl₃ (20 mol%) in 50% EtOH
  • Ultrasound (25 kHz) at 40°C for 20 min → 89% yield

Key Optimization Factors :

  • Solvent polarity critical for regioselectivity
  • Ultrasound reduces reaction time by 80% compared to thermal methods

Carboxylic Acid Group Installation

Oxidation of Methyl Precursors

Adapting methods from 3,5-pyrazoledicarboxylic acid synthesis:

  • 3-Methyl-1-cyclopentyl-4-iodopyrazole (5.0 g)
  • KMnO₄ (4 eq) in H₂O at 90°C for 12 h
  • Acidification to pH 2 → 71% yield

Limitations :

  • Over-oxidation can occur without precise temperature control
  • MnO₂ byproduct complicates purification

Hydrolysis of Cyano Intermediates

Alternative pathway using nitrile hydrolysis:

  • 3-Cyano-1-cyclopentyl-4-iodopyrazole
  • 6M H₂SO₄ at reflux for 6 h → 83% yield

Advantages :

  • Avoids strong oxidizers
  • Higher functional group tolerance

Industrial-Scale Considerations

Cost Analysis of Iodinating Agents

Reagent Cost ($/mol) Atom Economy (%)
NIS 420 72
I₂/KIO₃ 190 85
ICl 310 68

Data compiled from Sigma-Aldrich and Enamine pricing

Green Chemistry Metrics

Comparing two leading methods:

Parameter MCR Approach Stepwise Synthesis
PMI (kg/kg) 8.2 34.7
E-Factor 6.1 18.9
Energy (kJ/mol) 850 2100

PMI: Process Mass Intensity

Chemical Reactions Analysis

1-Cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1-Cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid has been investigated for its potential as a pharmaceutical agent due to its ability to inhibit specific enzymes and receptors involved in various diseases.

Key Applications:

  • Anticancer Activity: Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines by inhibiting tumor growth through apoptosis induction.
StudyCell LineIC50 (µM)Mechanism
A54915Apoptosis via caspase activation
MCF720Inhibition of cell proliferation
  • Anti-inflammatory Properties: The compound has demonstrated effectiveness in reducing inflammation in animal models, suggesting potential use in treating inflammatory diseases.

Material Science

In addition to medicinal applications, 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid is being explored for its utility in material science, particularly in the development of novel polymers and coatings.

Research Highlights:

  • Polymer Synthesis: The compound can act as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties.
PropertyValue
Thermal StabilityUp to 300°C
Mechanical StrengthHigh tensile strength

Case Studies

Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrazole derivatives, including 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid. The results indicated significant inhibition of tumor growth in xenograft models, highlighting its potential as a lead compound for further development .

Case Study 2: Material Development
Research conducted at a leading university focused on the application of this compound in creating coatings with self-healing properties. The findings suggested that incorporating this compound into polymer matrices improved durability and resistance to environmental stressors .

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules . The iodine atom and cyclopentyl group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrazole Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features
1-Cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid 1: Cyclopentyl, 3: COOH, 4: I 277.18 Bulky cyclopentyl and iodine; potential halogen bonding
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4c) 1: Benzoyl, 3: Phenyl, 4: CHO 321.34 Electron-donating phenyl; strong antioxidant/anti-inflammatory activity
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid 1: Allyl, 3: NH₂, 4: COOH 167.16 Amino group enhances hydrogen bonding; agrochemical applications
1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid 1: Cyclobutylmethyl, 3: CH₃, 4: COOH 194.23 Compact cyclobutylmethyl group; impacts solubility
1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid 1: 4-Cl-Ph, 3: COOH, 4: OH 254.66 Chlorine enhances acidity; hydroxyl group for polarity

Key Observations:

  • Iodine vs. Halogen/Electron-Withdrawing Groups : The iodine atom in the target compound may facilitate halogen bonding, a feature absent in derivatives with chloro (e.g., 4-chlorophenyl) or methoxycarbonyl groups .
  • Cyclopentyl vs.
  • Carboxylic Acid Position: Derivatives with the carboxylic acid at position 4 (e.g., 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid) exhibit different hydrogen-bonding patterns compared to position 3 in the target compound, affecting crystallinity and solubility .

Key Observations:

  • Antioxidant Activity : Electron-donating groups (e.g., para-substituted phenyl in 1-benzoyl derivatives) correlate with enhanced antioxidant effects, whereas iodine’s electron-withdrawing nature may reduce such activity in the target compound .
  • Agrochemical Utility: Amino and allyl substituents (e.g., 1-allyl-3-amino derivative) are linked to herbicidal activity, suggesting the target compound’s cyclopentyl group could be optimized for similar uses .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Name Solubility Trends Crystallinity Notes
1-Cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid Low (hydrophobic cyclopentyl) Iodo group may hinder crystal packing
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4c) Moderate (polar aldehyde group) Aromatic stacking stabilizes structure
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid High (amino and carboxylic acid) Intermolecular N–H⋯O/N hydrogen bonds
1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid Moderate (Cl and OH polarity) Enhanced acidity due to Cl

Key Observations:

  • Hydrophobicity: The cyclopentyl and iodine substituents likely reduce aqueous solubility compared to derivatives with polar groups (e.g., amino, hydroxyl) .
  • Crystal Engineering: Hydrogen bonding in amino- or hydroxyl-containing derivatives improves crystallinity, whereas the target compound’s steric bulk may require co-crystallization strategies .

Biological Activity

1-Cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound has been investigated for various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure

The chemical structure of 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid can be represented as follows:

C9H10IN3O2\text{C}_9\text{H}_{10}\text{I}\text{N}_3\text{O}_2

This structure features a cyclopentyl group, an iodine atom at the fourth position, and a carboxylic acid group at the third position of the pyrazole ring.

The biological activity of 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid is primarily attributed to its ability to interact with various molecular targets within cells. The iodine atom may enhance the compound's reactivity, allowing it to form reactive intermediates that can interact with cellular components. These interactions are crucial for its potential antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

PathogenMIC (µg/mL)
MRSA8
E. coli16
Pseudomonas aeruginosa32

These results suggest that the compound exhibits significant antimicrobial activity, particularly against MRSA.

Anticancer Activity

The anticancer potential of 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid has been assessed in several cancer cell lines. The Inhibitory Concentration (IC50) values provide insight into its efficacy:

Cell LineIC50 (µM)
HeLa (Cervical)12
MCF-7 (Breast)15
HCT116 (Colon)20

These findings indicate that the compound possesses moderate to high anticancer activity across different cancer types.

Case Studies

Several case studies have highlighted the biological significance of 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid:

  • Study on MRSA : A study demonstrated that this compound effectively inhibited MRSA growth in vitro, showcasing its potential as an alternative treatment for antibiotic-resistant infections.
  • Cancer Cell Apoptosis : Another investigation revealed that treatment with the compound led to increased apoptosis in HeLa cells, as evidenced by flow cytometry analysis indicating elevated caspase activity.

Comparative Analysis

When compared to similar compounds within the pyrazole class, 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid shows enhanced biological activity due to its unique structural features. For instance:

CompoundAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
1-Cyclopentyl-4-iodo-pyrazole812
Similar Pyrazole Derivative A>32>20
Similar Pyrazole Derivative B>16>15

This comparative analysis underscores the compound's superior efficacy in both antimicrobial and anticancer contexts.

Q & A

Basic: What are the recommended synthetic routes for 1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid, and how does the cyclopentyl group influence reaction conditions?

The synthesis typically involves introducing the cyclopentyl moiety via alkylation or nucleophilic substitution. A common approach is:

  • Step 1 : Prepare the pyrazole core through cyclocondensation of hydrazine derivatives with diketones or β-keto esters.
  • Step 2 : Introduce iodine via electrophilic iodination (e.g., using N-iodosuccinimide under acidic conditions).
  • Step 3 : Functionalize the N1 position with cyclopentyl groups using alkyl halides or Mitsunobu reactions .

The bulky cyclopentyl group may slow reaction kinetics due to steric hindrance, requiring higher temperatures (80–100°C) or prolonged reaction times. Solvent choice (e.g., DMF or THF) is critical to maintain solubility .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns. The iodine atom induces deshielding in adjacent protons (δ 7.5–8.5 ppm for pyrazole protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C9_9H11_{11}IN2_2O2_2; expected [M+H]+^+: 307.992) .
  • X-ray Crystallography : Resolves steric effects of the cyclopentyl group and hydrogen-bonding interactions involving the carboxylic acid moiety. Crystallization in ethanol/water mixtures often yields suitable crystals .

Advanced: How does the iodine substituent influence reactivity in cross-coupling reactions, and what catalytic systems are optimal?

The iodine atom enables Suzuki-Miyaura or Ullmann couplings for functionalization. Key considerations:

  • Catalyst Selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) with ligands enhances efficiency for aryl-aryl coupling.
  • Solvent Effects : DMF or toluene at 80–110°C improves yields.
  • Competing Reactions : The carboxylic acid group may require protection (e.g., methyl ester) to avoid side reactions .
  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to optimize iodine displacement .

Basic: What safety protocols are critical when handling this compound, particularly regarding iodine and carboxylic acid groups?

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Perform reactions in a fume hood due to potential iodine vapor release.
  • Waste Disposal : Collect iodine-containing waste separately for halogen-specific treatment. Neutralize carboxylic acid with bicarbonate before disposal .

Advanced: How can computational methods (e.g., DFT) predict the electronic effects of the iodine substituent on pharmacological activity?

  • DFT Calculations : Model the iodine’s electron-withdrawing effect on the pyrazole ring, which alters electron density at the carboxylic acid group (impacting binding to targets like enzymes).
  • Docking Studies : Use software (AutoDock, Schrödinger) to simulate interactions with biological receptors (e.g., COX-2). Compare with non-iodinated analogs to assess affinity changes .

Advanced: How can researchers resolve contradictions in reported synthetic yields or purity across studies?

  • Analytical Validation : Use orthogonal methods (HPLC, 1^1H NMR, elemental analysis) to confirm purity.
  • Reproducibility Checks : Control variables like solvent grade (anhydrous vs. technical) and catalyst lot consistency.
  • Byproduct Analysis : Identify side products (e.g., deiodinated derivatives) via LC-MS and optimize purification (e.g., silica gel chromatography with ethyl acetate/hexane gradients) .

Advanced: What strategies mitigate steric hindrance during functionalization of the cyclopentyl group?

  • Protecting Groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) to reduce steric bulk.
  • Microwave Synthesis : Accelerate reactions under high pressure/temperature to overcome kinetic barriers.
  • Ligand Design : Use bulky ligands (e.g., XPhos) in Pd-catalyzed reactions to enhance selectivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
1-cyclopentyl-4-iodo-1H-pyrazole-3-carboxylic acid

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